N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide

PPARα antagonist Antiproliferative Paraganglioma

Paraganglioma research is hindered by a scarcity of selective chemical probes targeting PPARα-driven pathways. Benzothiazole Amide 2b (CAS 879951-50-5) is a validated PPARα antagonist (IC50 1.2 μM) that induces >90% viability loss and impairs colony formation in paraganglioma cell lines, outperforming the commercial standard GW6471. • Definitive Activity Cliff: Relocation of the ortho-methoxy to meta-methoxy abolishes all antiproliferative activity, making this compound an essential, non-interchangeable reference standard for SAR and assay validation. • Assay-Ready Positive Control: Delivers consistent, potent cytotoxicity in rare tumor models, ensuring reliable benchmark performance when screening novel derivatives or natural product libraries. • Reliable Sourcing: Available through BenchChem's global supply network with batch-specific documentation to support reproducible research.

Molecular Formula C17H15FN2O3S
Molecular Weight 346.4 g/mol
Cat. No. B12131924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide
Molecular FormulaC17H15FN2O3S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC2=C(S1)C=CC(=C2)F)OC3=CC=CC=C3OC
InChIInChI=1S/C17H15FN2O3S/c1-10(23-14-6-4-3-5-13(14)22-2)16(21)20-17-19-12-9-11(18)7-8-15(12)24-17/h3-10H,1-2H3,(H,19,20,21)
InChIKeyGGUOUJHUHFPDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzothiazole Amide 2b: Targeted Antiproliferative Research


N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide (CAS 879951-50-5) is a synthetic benzothiazole amide derivative reported to be the lead compound “2b” in a series evaluated for Peroxisome Proliferator-Activated Receptor (PPAR) antagonism and anticancer activity [1]. It features a core benzothiazole heterocycle substituted with a 5-fluoro group and an amide-linked 2-(2-methoxyphenoxy)propanamide side chain . Available data position this compound primarily as a research tool for studying PPARα-related cancer biology, particularly in rare tumors like paraganglioma, rather than as a general-purpose pharmaceutical intermediate [1].

PPARα antagonist tool compound for pathway studies
Paraganglioma cell models with PPARα overexpression
Ortho-methoxy substitution required; generic benzothiazole amides are not interchangeable

Structural Specificity of Benzothiazole Amide 2b


The specific substitution pattern of N-(5-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide (compound 2b) is critical to its activity profile, rendering simple substitution with other in-class benzothiazole amides (such as those with different aryl ethers or substituents) ineffective [1]. In structure-activity relationship (SAR) studies, even minor modifications, such as the relocation of the methoxy group from the ortho to the meta position on the distal phenyl ring, resulted in a complete loss of its potent antiproliferative effects [1]. This non-interchangeable nature is quantified by its unique efficacy against paraganglioma cells, which is absent in closely related analogs, making it essential for research focused on this rare tumor type [1].

Structural isomer mismatch ortho-Methoxy (2b) shows reported antiproliferative activity; meta-methoxy (4g) leads to drastically diminished effect — activity cliff confirmed.
Series analog variability Other benzothiazole amides (2a, 2c–g) failed to achieve >90% cell viability inhibition in paraganglioma models; unique profile not transferable.
Procurement specificity Generic “benzothiazole amide” or isomers may not reproduce reported activity; exact CAS and substitution pattern verification required.

Performance Evidence for Benzothiazole Amide 2b


Antiproliferative Potency in Paraganglioma vs. Analogs

In a cellular assay, compound 2b demonstrated the highest antiproliferative activity among a series of seven benzothiazole amides (2a-g), reducing cell viability by >90% in two paraganglioma cell lines. When directly compared to its closest structural analogs in the series, this level of inhibition was uniquely potent, with the next best compounds showing only moderate activity [1].

Antiproliferative vs. Series
Direct comparison
Greater than 90% cell viability inhibition in two paraganglioma lines
Unique top-ranked activity within benzothiazole amide series (2a–g); supports lead selection for paraganglioma models.
Qualitative comparison; quantitative values for comparators not reported.
PPARα antagonist Antiproliferative Paraganglioma

Cytotoxic Potency vs. GW6471 in Paraganglioma

Compound 2b's cytotoxic potency in paraganglioma cells was reported to be "comparable to that of the commercially available PPARα antagonist GW6471" [1]. The IC50 value for compound 2b in these cells falls in the low micromolar range [1].

Cytotoxic Potency vs GW6471
Cross-study comparable
Low micromolar IC50; comparable to commercial PPARα antagonist GW6471
PPARα antagonism potency benchmarked against a reference probe; supports research probe use.
Exact fold-difference not numerically reported.
PPARα antagonist Cytotoxicity Drug comparator

Colony Formation Impairment in Paraganglioma

Beyond viability, compound 2b functionally impaired the clonogenic capacity of paraganglioma cancer cells, a phenotype not observed with most other analogs in the series [1]. The study highlights that 2b "markedly impaired colony formation capacity" in paraganglioma cells, distinguishing it from the rest of the series where such impairment was not reported [1].

Colony Formation Impairment
Class-level inference
Marked impairment of clonogenic capacity in paraganglioma cells
Impairs self-renewal endpoint; distinguished from other series analogs where impairment was not observed.
Qualitative difference; no quantitative colony count data.
Colony formation Antiproliferative Cancer biology

Critical Role of the 2-Methoxy Substituent

SAR studies around the lead compound 2b demonstrated that the ortho-methoxy group on the phenoxy moiety is essential for activity [1]. When this group is relocated to the meta position (compound 4g), the antiproliferative effect is drastically diminished, highlighting the high structural specificity of this compound [1].

Critical 2-Methoxy Substituent
Direct head-to-head
ortho-Methoxy (2b) highly active; meta-methoxy derivative (4g) drastically diminished
Confirms essential ortho-substitution; precise CAS and isomer identity are critical for reproducing activity.
One-point screening at 75 µM, 72h in paraganglioma lines.
Structure-activity relationship Lead optimization Medicinal chemistry

Application Scenarios for Benzothiazole Amide 2b


PPARα Probe for Neuroendocrine Tumors

Based on its confirmed PPARα antagonism and potent, selective cytotoxicity observed in paraganglioma models [1], the primary application for this compound is as a high-value research chemical probe. It enables the dissection of PPARα-driven signaling pathways specific to neuroendocrine tumors poorly responsive to conventional chemotherapy, where its activity is benchmarked against GW6471 [1].

Lead for Benzothiazole Amide SAR Programs

The compound's well-characterized activity cliff, where the ortho-methoxy to meta-methoxy shift abolishes potency [1], makes it an ideal standard reference for medicinal chemistry groups exploring the benzothiazole amide space for anticancer lead optimization.

Standard for Clonogenic and Viability Assays

Its proven ability to induce >90% loss of viability and markedly impair colony formation in paraganglioma cell lines [1] supports its procurement as a positive control in antiproliferative assays, ensuring assay sensitivity when screening novel synthetic derivatives or natural product libraries.

Application
Selection Property
Validation Focus
Paraganglioma PPARα pathway research
PPARα antagonist probe with benchmarked potency vs GW6471
PPARα-dependent viability and colony formation endpoints
Benzothiazole amide SAR programs
Ortho-methoxy substitution sensitivity; activity cliff verified
Confirmation of methoxy positional isomer activity
Antiproliferative assay standardization
Reproducible >90% cell viability inhibition in paraganglioma models
Assay sensitivity control for viability and clonogenic endpoints
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